4-Ethylphenyl 4-ethylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethylphenyl 4-ethylbenzenecarboxylate” is a chemical compound with the molecular formula C17H18O2 . It is also known as "Benzoic acid, 4-ethyl-, 4-ethylphenyl ester" .
Synthesis Analysis
The synthesis of “4-Ethylphenyl 4-ethylbenzenecarboxylate” can be achieved from 4-Ethylphenol and carbon monoxide .
Molecular Structure Analysis
The molecular structure of “4-Ethylphenyl 4-ethylbenzenecarboxylate” consists of 17 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 254.32 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethylphenyl 4-ethylbenzenecarboxylate” are not explicitly mentioned in the search results .
Aplicaciones Científicas De Investigación
Application 1: Photodynamic Antimicrobial Therapy
Specific Scientific Field
Pharmaceuticals and Medicinal Chemistry
Comprehensive Summary of the Application
TEtPP has been developed as a novel treatment to mitigate the impact of microbial resistance. It has been assessed as a potential agent for antibacterial photodynamic therapy .
Methods of Application or Experimental Procedures
TEtPP was synthesized with a reaction yield close to 50%. It exhibited excellent photophysical properties, which were correlated with the assayed antimicrobial activity .
Results or Outcomes
TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .
Application 2: Treatment of Ischemic Heart Disease and Cerebral Palsy
Comprehensive Summary of the Application
Cationic derivatives of TEtPP have been predicted to have potential use as drugs for the treatment of ischemic heart disease and cerebral palsy .
Methods of Application or Experimental Procedures
The cationic porphyrins were synthesized and their potential use as drugs was predicted based on their chemical properties .
Results or Outcomes
While the specific results or outcomes were not detailed in the source, the prediction of their potential use in treating ischemic heart disease and cerebral palsy is a promising development .
Application 3: Electrocatalytic Reduction of Oxygen
Specific Scientific Field
Electrochemistry
Comprehensive Summary of the Application
TEtPP has been integrated with mesoporous carbon nitride (MCN) to create a composite material (CoTMPP@MCN) used for the electrocatalytic reduction of oxygen .
Methods of Application or Experimental Procedures
MCN is synthesized using a mesoporous silica material (MCM-41) as a sacrificial template. TEtPP, which consists of methoxy groups as the electron-rich center, is integrated with MCN without any further heat treatment .
Results or Outcomes
The resulting composite material (CoTMPP@MCN) is used for the electrocatalytic reduction of oxygen .
Safety And Hazards
Direcciones Futuras
Research on 4-Ethylphenol, a related compound, suggests that it may have implications for neurological health, particularly in relation to autism . Future research should focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or 4-Ethylphenol sulfate from the brain, or increase excretion from the kidneys as a means of addressing the neurological impacts of 4-Ethylphenol .
Propiedades
IUPAC Name |
(4-ethylphenyl) 4-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-13-5-9-15(10-6-13)17(18)19-16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYBYRMCNLYRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl 4-ethylbenzenecarboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.